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For Researchers, Scientists, and Drug Development Professionals

Introduction to 16:0 MPB PE
16:0 MPB PE is the abbreviated name for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-

N-[4-(p-maleimidophenyl)butyramide][1][2][3][4]. It is a functionalized phospholipid critical in the

fields of bioconjugation, drug delivery, and diagnostics. Structurally, it consists of a standard

phospholipid base, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), where the

dipalmitoyl (16:0) chains form the lipid anchor. The key functionality lies in the

maleimidophenyl)butyramide (MPB) group attached to the phosphoethanolamine

headgroup[5]. This maleimide moiety is a thiol-reactive group that serves as a powerful tool for

covalently linking molecules to lipid bilayers, such as those forming liposomes[5][6].

The primary application of 16:0 MPB PE is to create functionalized nanocarriers, like liposomes

or lipid nanoparticles, that can be decorated with targeting ligands such as antibodies,

peptides, or other proteins[6][7][8]. This surface modification enables the targeted delivery of

therapeutic agents to specific cells or tissues, enhancing efficacy and reducing systemic

toxicity[9][10].
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Property Value

Full Chemical Name

1,2-dipalmitoyl-sn-glycero-3-

phosphoethanolamine-N-[4-(p-

maleimidophenyl)butyramide] (sodium salt)[2][3]

Abbreviation 16:0 MPB PE

CAS Number 384835-50-1[1][3][5]

Molecular Formula C₅₁H₈₄N₂O₁₁PNa[1][3]

Molecular Weight 955.183 g/mol [1][2][3]

Reactive Group Maleimide

Target Functional Group Thiol (Sulfhydryl, -SH)

Storage Temperature -20°C[1][2][3]

Core Principle: Thiol-Maleimide Conjugation
Chemistry
The utility of 16:0 MPB PE is centered on the highly specific and efficient reaction between its

maleimide group and a thiol (sulfhydryl) group, typically found on cysteine residues of proteins

and peptides. This reaction proceeds via a Michael addition mechanism, forming a stable,

covalent thioether bond (specifically, a thiosuccinimide linkage)[11][12][13][14].

This conjugation chemistry is favored in bioconjugation for several key reasons:

High Specificity: The reaction is highly chemoselective for thiols within a pH range of 6.5 to

7.5.[15][16][17] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times

faster than with amines (e.g., lysine residues), minimizing off-target side reactions[11][15]

[16].

Mild Reaction Conditions: The conjugation proceeds efficiently at or near physiological pH

and temperature, which helps preserve the structure and function of sensitive biomolecules

like antibodies.
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High Efficiency: The reaction is rapid and typically results in high conjugation yields[11].

The diagram below illustrates the fundamental workflow for creating a targeted liposome using

16:0 MPB PE.
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Workflow for creating targeted liposomes using 16:0 MPB PE.
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Experimental Protocols and Methodologies
The successful use of 16:0 MPB PE requires careful attention to the protocols for liposome

preparation, ligand activation, and the conjugation reaction itself.

This protocol describes a standard thin-film hydration followed by extrusion method.

Lipid Film Formation:

Co-dissolve the primary structural lipids (e.g., DSPC, Cholesterol) and 16:0 MPB PE
(typically 0.5-5 mol%) in an organic solvent (e.g., chloroform) in a round-bottom flask.

Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid

film on the flask wall.

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES, PBS, pH 6.5-7.0)

by vortexing or gentle agitation. This results in the formation of multilamellar vesicles

(MLVs). The hydration temperature should be above the phase transition temperature (Tc)

of the primary lipid.

Sizing (Extrusion):

To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to

extrusion.

Pass the suspension 10-20 times through polycarbonate membranes with a defined pore

size (e.g., 100 nm) using a lipid extruder. Again, maintain the temperature above the lipid

Tc.

Purification:

Remove any unencapsulated material by size exclusion chromatography (SEC) or

dialysis. The resulting liposomes will have maleimide groups exposed on their surface,

ready for conjugation.
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This protocol outlines the steps for conjugating a thiol-containing protein (e.g., a monoclonal

antibody Fab' fragment) to the prepared liposomes.

Thiol Group Preparation (if needed):

Many proteins, like full IgG antibodies, have their cysteine residues tied up in disulfide

bonds. These must be reduced to generate free thiols.

Dissolve the protein in a degassed buffer (pH 7.0-7.5) containing a chelating agent like

EDTA (1-5 mM) to prevent metal-catalyzed oxidation[17].

Add a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred because it

is thiol-free and does not need to be removed before conjugation[15][16][17]. Use a 10-

100 fold molar excess and incubate for 30-60 minutes at room temperature[15][17].

If using DTT, it must be completely removed post-reduction (e.g., via a desalting column)

as it will compete for the maleimide groups[16][17].

Conjugation Reaction:

Immediately mix the maleimide-functionalized liposomes with the thiol-activated protein

solution.

The molar ratio of maleimide to thiol is a critical parameter to optimize. Ratios from 2:1 to

20:1 (maleimide:thiol) have been reported, depending on the specific molecules

involved[16][17][18][19]. A 10-20 fold molar excess of maleimide is a common starting

point[16][17].

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, with

gentle stirring and protected from light[15][17].

Quenching and Purification:

Stop the reaction by adding a small-molecule thiol like cysteine or 2-mercaptoethanol to

quench any unreacted maleimide groups[17].
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Separate the final antibody-conjugated liposomes from unreacted protein and quenching

agent using size exclusion chromatography (e.g., Sepharose CL-4B column) or tangential

flow filtration[7].

Quantitative Data and Optimization Parameters
The efficiency and stability of the thiol-maleimide conjugation are highly dependent on reaction

conditions.
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Parameter Optimal Range/Condition
Rationale &
Considerations

pH 6.5 - 7.5

Balances thiol reactivity

(favored at higher pH) with

maleimide stability (hydrolyzes

at higher pH). Below 6.5, the

reaction rate slows

significantly. Above 7.5,

hydrolysis of the maleimide

ring and side reactions with

amines increase[13][15][16]

[17].

Maleimide:Thiol Molar Ratio 2:1 to 20:1

Highly dependent on

reactants. A molar excess of

maleimide drives the reaction

to completion but may require

more extensive purification.

Optimal ratios must be

determined empirically[16][17]

[18].

Temperature 4°C to 25°C (Room Temp)

Room temperature reactions

are faster (1-4 hours).

Reactions at 4°C can proceed

overnight to minimize

degradation of sensitive

proteins[15][17].

Maleimide Stability Low in aqueous buffers The maleimide ring is prone to

hydrolysis, opening to form an

unreactive maleamic acid.[15]

[20][21] Stock solutions of

MPB-PE should be prepared in

dry, aprotic solvents (e.g.,

DMSO, DMF) and used

immediately.[15][16] Pre-

formed maleimide liposomes
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should be stored at 4°C and

used promptly; reactivity can

decrease by 10% after 7 days

at 4°C and 40% at 20°C[18].

Conjugation Efficiency 50% - 90%

Efficiency varies widely based

on optimization. A study

conjugating a peptide

(cRGDfK) achieved 84%

efficiency, while a larger

nanobody reached 58% under

optimized conditions.[18] The

accessibility of the thiol group

is a major factor.

Post-Conjugation Stabilization Incubate at pH ~8.5

The initial thioether bond can

be reversible (retro-Michael

reaction). A short incubation at

a slightly basic pH can

promote hydrolysis of the

succinimide ring to a stable

succinamic acid, making the

linkage irreversible[15].

Visualization of the Mechanism of Action
Once prepared, the targeted liposome utilizes the conjugated ligand to interact with specific

cellular targets. The diagram below illustrates the logical pathway from ligand binding to cellular

uptake, a common mechanism for targeted drug delivery systems developed with 16:0 MPB
PE.
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Targeted liposome mechanism: from cell binding to cargo release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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